molecular formula C21H12INO3 B5085705 N-(9,10-dioxoanthracen-2-yl)-2-iodobenzamide

N-(9,10-dioxoanthracen-2-yl)-2-iodobenzamide

Cat. No.: B5085705
M. Wt: 453.2 g/mol
InChI Key: LDVAQPOTBXIORW-UHFFFAOYSA-N
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Description

N-(9,10-dioxoanthracen-2-yl)-2-iodobenzamide: is a chemical compound known for its unique structure and properties It is derived from anthracene, a polycyclic aromatic hydrocarbon, and features both an anthraquinone moiety and an iodinated benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9,10-dioxoanthracen-2-yl)-2-iodobenzamide typically involves the reaction of 9,10-anthraquinone with 2-iodobenzoic acid or its derivatives. The process generally includes the following steps:

    Formation of the Anthraquinone Intermediate: 9,10-anthraquinone is synthesized through the oxidation of anthracene using oxidizing agents such as chromic acid or potassium dichromate.

    Amidation Reaction: The anthraquinone intermediate is then reacted with 2-iodobenzoic acid in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the desired this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(9,10-dioxoanthracen-2-yl)-2-iodobenzamide can undergo oxidation reactions, particularly at the anthraquinone moiety, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives, which may exhibit different chemical and physical properties.

    Substitution: The iodinated benzamide group can participate in substitution reactions, where the iodine atom is replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: Oxidized anthraquinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(9,10-dioxoanthracen-2-yl)-2-iodobenzamide has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.

    Material Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and DNA, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-(9,10-dioxoanthracen-2-yl)-2-iodobenzamide involves its interaction with various molecular targets. The anthraquinone moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in cellular processes, contributing to its potential anticancer activity. The iodinated benzamide group may enhance the compound’s binding affinity to specific proteins, further influencing its biological effects.

Comparison with Similar Compounds

  • N-(9,10-dioxoanthracen-2-yl)pyridine-2-carboxamide
  • N-(9,10-dioxoanthracen-2-yl)-4-methylbenzamide
  • N-(9,10-dioxoanthracen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Comparison:

  • N-(9,10-dioxoanthracen-2-yl)pyridine-2-carboxamide: Similar in structure but contains a pyridine ring instead of an iodinated benzamide group. This difference can affect its electronic properties and biological activity.
  • N-(9,10-dioxoanthracen-2-yl)-4-methylbenzamide: Features a methyl group instead of an iodine atom, which may influence its reactivity and interactions with biological targets.
  • N-(9,10-dioxoanthracen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide: Contains a benzodioxine ring, which can alter its chemical behavior and potential applications.

N-(9,10-dioxoanthracen-2-yl)-2-iodobenzamide stands out due to the presence of the iodine atom, which can enhance its reactivity and binding affinity in various chemical and biological contexts.

Properties

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12INO3/c22-18-8-4-3-7-16(18)21(26)23-12-9-10-15-17(11-12)20(25)14-6-2-1-5-13(14)19(15)24/h1-11H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVAQPOTBXIORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CC=C4I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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